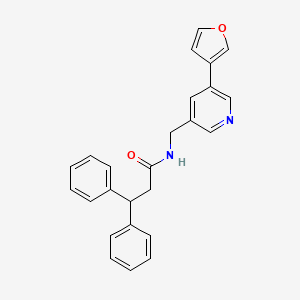

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

CAS No.: 2034429-20-2

Cat. No.: VC6473084

Molecular Formula: C25H22N2O2

Molecular Weight: 382.463

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034429-20-2 |

|---|---|

| Molecular Formula | C25H22N2O2 |

| Molecular Weight | 382.463 |

| IUPAC Name | N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide |

| Standard InChI | InChI=1S/C25H22N2O2/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28) |

| Standard InChI Key | DKIGDBJJNIVKQS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C4=CC=CC=C4 |

Introduction

Molecular Composition

-

Chemical Name: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

-

Core Structure:

-

The compound contains a furan ring (a five-membered aromatic ring with one oxygen atom) attached to a pyridine ring (a six-membered aromatic ring containing one nitrogen atom).

-

It also features a diphenylpropanamide backbone, which includes two phenyl groups and an amide functional group.

-

Key Functional Groups

-

Furan Ring: Contributes to the compound's aromaticity and electronic properties.

-

Pyridine Ring: Adds additional aromaticity and potential for hydrogen bonding through the nitrogen atom.

-

Amide Group: Provides polarity and potential for hydrogen bonding, making the compound suitable for biological interactions.

Molecular Formula and Weight

The molecular formula and weight are not explicitly provided in the search results but can be inferred based on its structure. The presence of multiple aromatic rings suggests a relatively high molecular weight.

Synthetic Pathways

The synthesis of such compounds typically involves:

-

Functionalization of the furan and pyridine rings.

-

Coupling reactions to attach the diphenylpropanamide group.

-

Purification using techniques like column chromatography or recrystallization.

Analytical Methods

The structure of this compound can be confirmed using:

-

Nuclear Magnetic Resonance (NMR): To identify hydrogen and carbon environments.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To confirm functional groups like in the amide group.

Pharmaceutical Relevance

Compounds with similar structures often exhibit biological activity due to their ability to interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, or π-stacking with aromatic residues.

Possible Applications:

-

Drug Development: The amide group and aromatic rings suggest potential as an enzyme inhibitor or receptor ligand.

-

Anti-inflammatory Activity: Similar compounds have been studied for their ability to inhibit enzymes like cyclooxygenase or lipoxygenase.

Material Science

The aromatic nature of this compound might make it useful in organic electronics or as a precursor in polymer synthesis.

Comparison with Related Compounds

Future Studies

-

Biological Testing: Evaluate its pharmacological properties, including enzyme inhibition or receptor binding.

-

Material Properties: Investigate its thermal stability and electronic properties for use in materials science.

-

Derivatives Development: Synthesize derivatives to optimize activity or improve solubility.

This article provides an overview of the structure, synthesis, potential applications, and research directions for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide while highlighting its relevance in pharmaceutical and material science domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume